![molecular formula C38H49Cl2N3O2Ru B6289986 Dichloro(1,3-di-i-propylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr CAS No. 2097273-88-4](/img/structure/B6289986.png)
Dichloro(1,3-di-i-propylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr
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Overview
Description
“Dichloro(1,3-di-i-propylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr” is a chemical compound with the CAS Number 2097273-88-4 . It has a molecular formula of C38H49Cl2N3O2Ru and a formula weight of 751.79 . The compound is dark violet in color .
Physical And Chemical Properties Analysis
This compound is a dark violet powder . It’s recommended to be stored at 2-8°C . It’s also noted to be air sensitive and should be stored cold .Scientific Research Applications
Organic Synthesis
This compound is utilized as a reagent in organic synthesis due to its ability to facilitate various chemical reactions. Its role in the synthesis of complex molecules is crucial for developing new pharmaceuticals and materials with specific properties .
Pharmaceutical Intermediate
As a pharmaceutical intermediate, it contributes to the synthesis of active pharmaceutical ingredients (APIs). This is particularly important for creating new drugs and understanding their interactions within biological systems .
Luminescent Property Research
The compound is used in the synthesis of N-heterocyclic carbene (NHC) Copper (I) complexes bearing dipyridylamine ligands. These complexes exhibit interesting luminescent properties, making them potential candidates for organic light-emitting diode (OLED) applications .
Drug Development
It serves as a reagent in the synthesis of derivatives of the drug Vadimezan. These derivatives are studied for their potential anti-cancer properties, contributing to the development of new oncology treatments .
Catalysis in Metathesis Reactions
The compound acts as a homogeneous catalyst useful for various metathesis reactions, including alkene metathesis, cross metathesis, ring closing metathesis, and self metathesis. These reactions are fundamental in creating polymers and other macromolecules .
Material Science
In material science, the compound’s catalytic properties can be harnessed to create new materials with desired mechanical, electrical, or thermal properties. This has implications for developing advanced materials for technology and construction .
Safety and Hazards
The compound is not classified according to the Globally Harmonized System (GHS) . It’s recommended to handle it under inert gas . If it gets in the eyes, it should be rinsed cautiously with water for several minutes . The compound should be stored in a well-ventilated place and the container should be kept tightly closed . It should be stored at temperatures not exceeding 4°C . The contents should be stored under inert gas . In case of disposal, it should be done in accordance with local/regional/national/international regulations .
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties . They are often used in the development of new drugs due to their diverse biological activities .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that multiple pathways may be influenced
Result of Action
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level
properties
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;dichloro-[[2-[(2-ethoxy-2-oxoethylidene)amino]phenyl]methylidene]ruthenium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2.C11H11NO2.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-3-14-11(13)8-12-10-7-5-4-6-9(10)2;;;/h9-14,18-21H,15-16H2,1-8H3;2,4-8H,3H2,1H3;2*1H;/q;;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGFNGZGRUSZKX-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=NC1=CC=CC=C1C=[Ru](Cl)Cl.CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H49Cl2N3O2Ru |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro(1,3-di-i-propylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr |
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